2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95%
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Overview
Description
2-(4-Cbz-Aminopheny)-5-hydroxypyridine (5-OH-Cbz-AP) is a versatile organic compound used in a variety of scientific and industrial applications. It is a hydroxylated derivative of 4-carboxybenzyl-aminophenol (Cbz-AP). 5-OH-Cbz-AP is used in a range of synthetic and research applications, including synthesis of pharmaceuticals, biochemistry, and materials science.
Scientific Research Applications
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is used in a range of scientific research applications. It is used in the synthesis of pharmaceuticals, including antifungal and antiviral agents. It is also used in biochemistry, such as the synthesis of peptides and proteins, and in materials science, such as the synthesis of polymers and nanomaterials.
Mechanism of Action
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is a hydroxylated derivative of 4-carboxybenzyl-aminophenol (Cbz-AP). It is a versatile organic compound used in a variety of scientific and industrial applications. The hydroxyl group in 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% acts as a nucleophile, which can react with electrophiles such as alkyl halides and other electrophilic compounds. This reaction is known as an SN2 reaction, and it is the basis for many of the reactions in which 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is used.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is used in a variety of scientific and industrial applications, but it is not known to have any direct biochemical or physiological effects. However, it is used as a precursor in the synthesis of pharmaceuticals, biochemicals, and materials, which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of reactions and is relatively easy to synthesize. It is also relatively stable and can be stored at room temperature. One limitation of 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is that it is a relatively expensive compound, which may limit its use in some experiments.
Future Directions
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is a versatile compound with a range of applications in scientific and industrial research. Possible future directions for 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% include the development of new pharmaceuticals, biochemicals, and materials; the development of new synthetic methods; and the exploration of new applications.
Synthesis Methods
2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95% is synthesized through a series of steps starting with the reaction of 4-carboxybenzyl-aminophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with an alkyl halide in the presence of a base to form an alkyl ester. The alkyl ester is then treated with a base to form an alkoxide, which is then reacted with a hydroxyl group to form 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95%. The overall reaction is as follows:
4-carboxybenzyl-aminophenol + NaOH → sodium salt
sodium salt + alkyl halide + base → alkyl ester
alkyl ester + base → alkoxide
alkoxide + hydroxyl group → 2-(4-Cbz-Aminopheny)-5-hydroxypyridine, 95%
properties
IUPAC Name |
benzyl N-[4-(5-hydroxypyridin-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17-10-11-18(20-12-17)15-6-8-16(9-7-15)21-19(23)24-13-14-4-2-1-3-5-14/h1-12,22H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQBXCISNIGSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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